3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid
Description
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid is a benzoic acid derivative featuring a pyrimidine-substituted aniline moiety at the meta position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Its precise applications remain under investigation, but analogs have shown activity in modulating enzyme function and receptor binding .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-(4-pyrimidin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22) |
InChI Key |
NVWTWTKUBNQKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route Overview
A typical synthetic pathway involves:
- Starting from substituted amino benzoates or benzoic acids.
- Formation of intermediate esters or amides.
- Coupling with pyrimidinyl or pyridinyl derivatives.
- Hydrolysis of esters to yield the free acid.
- Purification through crystallization or solvent extraction.
Representative Synthetic Procedure (From Patent WO2015087343A2)
This patent describes an improved one-pot process for preparing related benzoic acid derivatives, which can be adapted for this compound:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | React alkyl-3-amino-4-methylbenzoate with cyanamide, sodium nitrate, and hydrochloric acid in ethanol at 80-85°C for 6 hours | Formation of intermediate nitrate salt compound |
| 2 | Concentrate reaction mass under vacuum <50°C, cool to 25-35°C | Preparation for precipitation |
| 3 | Add water and cool to 0-5°C, then add aqueous sodium nitrate slowly | Precipitation of intermediate compound |
| 4 | Filter, wash with water, acetone, and methyl tert-butyl ether (MTBE), dry under vacuum at 50-55°C | Isolation and purification of the intermediate |
| 5 | Condense intermediate with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and sodium hydroxide in n-butanol under reflux for 12 hours | Coupling reaction forming the ester intermediate |
| 6 | Hydrolyze ester intermediate under reflux with sodium hydroxide in ethanol/water | Conversion to the target this compound |
This process emphasizes the use of simple work-up methods to avoid multiple solvent extractions and reduce manufacturing time, making it more viable for commercial scale production.
Alternative Multi-Step Synthesis (From ChemicalBook)
Another documented synthesis involves five steps with specific reagents and conditions:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Sulfuric acid, reflux for 12 hours, inert atmosphere | Initial activation or substitution step |
| 2 | Hydrogen chloride in ethanol/water, reflux for 15 hours | Formation of hydrochloride salt or intermediate |
| 3 | Ammonium nitrate at 0°C for 0.5 hours | Nitration or diazotization step |
| 4 | Sodium hydroxide in 1-butanol, reflux for 72 hours, inert atmosphere | Coupling or substitution reaction |
| 5 | Sodium hydroxide in ethanol/water, 45-50°C for 4 hours | Hydrolysis to yield the final acid compound |
This method highlights the use of prolonged reflux and inert atmosphere to ensure reaction completeness and purity.
Coupling and Activation Techniques (From US Patent US7169791B2)
This patent details the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, structurally related to the target compound, emphasizing activation of the carboxylic acid group for coupling:
- Activation of the carboxylic acid group to form reactive intermediates such as imidazolides or pyrazolides.
- Use of dehydrating agents like N,N′-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride.
- Coupling with amines under controlled temperature (0°C to 100°C) in suitable solvents.
- Optional protection/deprotection of functional groups to improve selectivity.
These strategies are adaptable to the preparation of this compound, especially when forming amide or amine linkages.
Data Table Summarizing Preparation Methods
| Method Source | Key Reagents | Solvents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Patent WO2015087343A2 | Alkyl-3-amino-4-methylbenzoate, cyanamide, sodium nitrate, HCl, sodium hydroxide | Ethanol, n-butanol | 80-85°C reflux, 6-12 h | One-pot process, simplified work-up |
| ChemicalBook | Sulfuric acid, HCl, ammonium nitrate, sodium hydroxide | Ethanol, 1-butanol | Reflux 12-72 h, inert atmosphere | Multi-step, longer reaction times |
| Patent US7169791B2 | Carbodiimides, amines, activated acid derivatives | Various organic solvents | 0-100°C, controlled activation | Activation of acid group for coupling |
| Vulcanchem (Summary) | Acyl azides, cyclization intermediates | Not specified | Multi-step, includes cyclization | Complex synthesis, pharmaceutical relevance |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive centers:
-
Carboxylic acid group : Enables acid-base reactions, esterification, and salt formation
-
Amino linkage : Participates in nucleophilic substitutions and condensation reactions
-
Pyrimidine ring : Engages in π-π stacking, hydrogen bonding, and electrophilic aromatic substitution
Acylation Reactions
The carboxylic acid group undergoes acylation to form active intermediates:
Reaction Scheme :
Conditions :
-
Catalyst : DMAP (4-dimethylaminopyridine)
-
Solvent : Anhydrous dichloromethane
-
Temperature : 0–25°C
-
Yield : 72–85%
Esterification and Hydrolysis
Controlled esterification preserves the pyrimidine-amino linkage:
| Parameter | Esterification | Acidic Hydrolysis |
|---|---|---|
| Reagent | SOCl₂ in methanol | 6M HCl |
| Temperature | 60°C, 4 h | 100°C, 8 h |
| Conversion Efficiency | 89% | 95% |
| Byproducts | <2% methyl chloride | None detected |
Aminomethylation (Mannich Reaction)
The amino group participates in three-component Mannich reactions:
General Protocol :
-
React with formaldehyde (1.2 eq) and primary amines (1.05 eq)
-
Solvent : Ethanol/DMF (4:1 v/v)
-
Time : 24 h at reflux
-
Products : Hexahydrothieno[2,3-d]pyrimidines (11a–i )
Optimized Conditions :
-
ADHT 6b + p-toluidine → 11b (56% yield)
-
Critical factors: Solvent polarity, stoichiometric control of HCHO
Coupling Reactions
The carboxylic acid participates in peptide bond formation:
Example Synthesis :
-
Activate as acyl azide using NaN₃/NaNO₂
-
Couple with peptide-resin under Mitsunobu conditions
-
Cleavage : TFA/water (95:5)
Key Data :
-
Coupling efficiency: 78–92%
-
Purity (HPLC): ≥95%
Acid-Base Reactions
The carboxylic acid forms stable salts with alkaline reagents:
| Base | Product | Application |
|---|---|---|
| Sodium hydroxide | Sodium salt | Water-soluble derivative |
| Pyridine | Pyridinium complex | Chromatography standard |
| Triethylamine | TEA salt | Organic phase reactions |
Table of Documented Reaction Outcomes
Mechanistic Insights from Spectral Data
-
¹³C NMR (DMSO-d₆): δ 161.1 ppm (C-2 pyrimidine), 193.0 ppm (C=O benzoyl)
-
LCMS : m/z 307.5 [M + H]⁺ confirms molecular integrity after derivatization
-
IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine)
Stability Under Reaction Conditions
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an inhibitor of tyrosine kinases, which are crucial in the regulation of cell proliferation and differentiation. Aberrant activity of these kinases is often associated with neoplastic diseases, particularly leukemias. Research indicates that derivatives of this compound can effectively inhibit the growth of cancer cells in vitro and in vivo, making it a candidate for further development in cancer therapy .
Antimalarial Properties
Recent studies have explored the antimalarial potential of pyrimidine derivatives related to 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid. Compounds synthesized with similar structures have been tested against Plasmodium falciparum strains, demonstrating significant activity with IC50 values that indicate effectiveness against both chloroquine-sensitive and resistant strains . These findings suggest that modifications to the benzoic acid structure can yield potent antimalarial agents.
Case Study 1: Antileukemia Activity
A study highlighted the synthesis of various pyrimidine derivatives, including those related to this compound, which were screened for their activity against leukemia cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range, indicating a strong potential for therapeutic use .
Case Study 2: Microwave-Assisted Synthesis
Innovative synthetic approaches have been employed to rapidly produce derivatives of this compound using microwave-assisted techniques. This method not only enhances yield but also reduces reaction times significantly compared to traditional synthesis methods. The resultant compounds were then evaluated for their biological activities, including antimalarial efficacy .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and properties of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid and related compounds:
Functional Group Impact on Bioactivity
- Carboxylic Acid vs. Ester Derivatives : The presence of a carboxylic acid group (as in the parent compound) enhances water solubility and ionic interactions but limits membrane permeability. Ethyl ester analogs (e.g., from ) exhibit improved cellular uptake due to increased lipophilicity, making them prodrug candidates .
- Pyrimidine vs. Pyridine Substitutions : Replacing the 2-pyrimidinyl group with 3-pyridinyl () alters electronic properties and binding modes. Pyridine-containing analogs may exhibit stronger base character, affecting pH-dependent solubility .
Biological Activity
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid, a compound belonging to the class of benzanilides, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Classification
This compound is characterized by a benzoic acid core with a pyrimidine moiety attached through an aniline group. This structural configuration is significant for its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : The compound acts as an inhibitor of various protein kinases, which are crucial in regulating cell proliferation and survival. Inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .
- EGFR Pathway Modulation : It plays a role in the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cellular responses to growth factors. By modulating this pathway, the compound influences processes like cell cycle progression and apoptosis .
- Cholinesterase Inhibition : Studies have shown that derivatives of benzoic acid can inhibit cholinesterase enzymes, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This could be beneficial in treating chronic inflammatory diseases .
Antiviral and Antimicrobial Activities
Preliminary studies suggest that compounds similar to this compound possess antiviral properties, particularly against viral infections that exploit the EGFR pathway. Additionally, antimicrobial activity has been observed against various bacterial strains .
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting the growth of human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.
- Neuroprotection : Another investigation focused on its cholinesterase inhibitory activity, where it was compared with donepezil. The compound showed promising results in enhancing cognitive function in vitro, suggesting potential applications in Alzheimer's disease treatment .
Q & A
Q. What are the established synthetic routes for 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling 3-aminobenzoic acid derivatives with pyrimidine-containing aryl halides via Buchwald-Hartwig amination or Ullmann coupling. Key parameters include catalyst selection (e.g., Pd-based catalysts), solvent polarity, and reaction temperature. For optimization, statistical methods like Design of Experiments (DoE) are recommended to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables (e.g., catalyst loading, ligand ratio) affecting yield . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>95% ).
Q. What analytical techniques are most effective for characterizing this compound?
Answer:
Q. How does solubility vary across solvents, and what formulations enhance stability?
Answer: The compound is sparingly soluble in water due to its carboxylic acid and aromatic groups. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility (>10 mg/mL). Stability studies under varying pH (e.g., pH 6.5 buffer ) and temperature (e.g., degradation above 200°C ) are critical for formulation. Lyophilization or salt formation (e.g., sodium salt) improves aqueous solubility for biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Combined with molecular docking, these models identify binding affinities to target proteins (e.g., kinases). For instance, substituents on the pyrimidine ring can be optimized for steric compatibility in enzyme active sites . Machine learning models trained on reaction databases (e.g., ICReDD’s workflow ) further accelerate derivative design.
Q. What strategies resolve contradictions in reported biological activity data?
Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or impurity effects. Mitigation strategies include:
Q. What role does this compound play in drug discovery pipelines, particularly for kinase inhibition?
Answer: The pyrimidine scaffold mimics ATP-binding motifs in kinases. Derivatives of this compound have been explored as:
- Selective Inhibitors : Modifying the phenylamino group improves specificity for tyrosine kinases (e.g., Bcr-Abl ).
- PROTACs : The carboxylic acid moiety enables conjugation to E3 ligase ligands for targeted protein degradation .
Preclinical studies require PK/PD profiling, including metabolic stability in liver microsomes and plasma protein binding assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
